molecular formula C12H19N3O2 B12915380 N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide CAS No. 62347-61-9

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide

Cat. No.: B12915380
CAS No.: 62347-61-9
M. Wt: 237.30 g/mol
InChI Key: BZLCMENIFIERET-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide is a synthetic organic compound featuring the 5-methyl-1,3,4-oxadiazole heterocycle, a scaffold renowned for its diverse biological activities and prevalence in pharmaceutical research. This specific molecule is designed as a research chemical for use in drug discovery and development laboratories. Compounds based on the 1,3,4-oxadiazole nucleus are frequently investigated for their potential biological effects. The 5-methyl-1,3,4-oxadiazole moiety is a key structural component found in molecules with a broad spectrum of reported activities, which may include antimicrobial , anticancer , anti-inflammatory , and antihypertensive properties . Furthermore, derivatives of this heterocycle have been identified as key intermediates in the synthesis of agrochemicals and as metabolites of pharmacologically active molecules . The presence of the lipophilic cyclopentane carboxamide group in this particular compound may influence its bioavailability and interaction with biological targets. Researchers can leverage this high-purity compound to explore novel structure-activity relationships, screen for new biological activities, or as a building block in synthetic chemistry. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62347-61-9

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide

InChI

InChI=1S/C12H19N3O2/c1-3-8-15(12-14-13-9(2)17-12)11(16)10-6-4-5-7-10/h10H,3-8H2,1-2H3

InChI Key

BZLCMENIFIERET-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NN=C(O1)C)C(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid intermediate

  • Starting from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, which can be prepared or procured as a key intermediate.
  • This acid serves as the precursor for amide bond formation.

Formation of the Hydrazide Intermediate

  • The carboxylic acid is converted to the corresponding hydrazide by reaction with hydrazine hydrate.
  • This hydrazide is a crucial intermediate for cyclization to the oxadiazole ring.

Cyclization to Form the 1,3,4-Oxadiazole Ring

  • Cyclodehydration of the hydrazide is achieved using dehydrating agents such as phosphorus oxychloride (POCl3), triphenylphosphine with triethylamine, or other phosphonium salts.
  • This step forms the 1,3,4-oxadiazole ring by intramolecular cyclization.

Amide Bond Formation with N-Propylcyclopentanecarboxylic Acid

  • The oxadiazole intermediate is then coupled with N-propylcyclopentanecarboxylic acid or its activated derivative (e.g., acid chloride or anhydride) to form the target amide.
  • Alternatively, the amide can be formed by direct coupling of the oxadiazole-2-carboxylic acid with N-propylcyclopentylamine under peptide coupling conditions.

Detailed Preparation Methodology

Stepwise Synthesis Protocol

Step Reaction Reagents/Conditions Outcome Yield (%) Notes
1 Preparation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid Literature methods or commercial source Key intermediate - Molecular formula C4H4N2O3
2 Conversion to hydrazide Hydrazine hydrate, reflux in ethanol or suitable solvent 5-methyl-1,3,4-oxadiazole-2-carbohydrazide 70-85% typical Hydrazide formation confirmed by NMR and IR
3 Cyclization to oxadiazole ring POCl3 or triphenylphosphine/triethylamine, reflux Formation of oxadiazole ring 60-80% Cyclodehydration monitored by TLC, disappearance of NH signals in NMR
4 Amide coupling N-propylcyclopentanecarboxylic acid chloride or coupling agents (e.g., EDCI, DCC) This compound 50-75% Purification by recrystallization or chromatography

Representative Reaction Conditions

  • Cyclization : The hydrazide is treated with phosphorus oxychloride at reflux for 4-6 hours, then quenched with ice water. The product precipitates and is filtered.
  • Amide Formation : The acid chloride of N-propylcyclopentanecarboxylic acid is prepared by reaction with thionyl chloride or oxalyl chloride, then reacted with the oxadiazole amine under inert atmosphere at 0-5°C to room temperature.

Analytical and Characterization Data

  • NMR Spectroscopy : The disappearance of hydrazide NH protons and appearance of characteristic oxadiazole ring protons (around δ 7-9 ppm) confirm ring formation.
  • FT-IR Spectroscopy : The amide carbonyl stretch appears near 1650 cm^-1; oxadiazole ring vibrations are observed in the fingerprint region.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 237.30 g/mol confirms the target compound.
  • Elemental Analysis : Matches theoretical values for C, H, N, and O content.

Comparative Notes on Preparation Methods

Method Dehydrating Agent Advantages Disadvantages Yield Range
POCl3 Cyclodehydration Phosphorus oxychloride High yield, well-established Corrosive reagent, requires careful handling 60-80%
Triphenylphosphine/Triethylamine Phosphonium salt system Milder conditions, less corrosive Longer reaction times, moderate yields 50-70%
Burgess Reagent Sulfur-based dehydrating agent Selective, mild Expensive, less common 40-60%

The choice of cyclodehydrating agent affects yield, purity, and operational safety. POCl3 remains the most common for industrial and laboratory synthesis of 1,3,4-oxadiazoles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxadiazole ring.

Scientific Research Applications

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides and ureas, which are widely studied for their pesticidal and plant growth-modulating properties. Below is a detailed comparison with structurally and functionally related compounds reported in the literature.

Structural Analogues

  • Tetrazole-based compounds (e.g., N′-5-tetrazolyl-N-arylacyl thioureas/ureas): These derivatives, such as those synthesized by Wang et al. (2003), incorporate a tetrazole ring instead of oxadiazole . The tetrazole group, like oxadiazole, serves as a polar, non-classical bioisostere but with distinct electronic properties. For example, N-5-tetrazolyl-N′-arylacyl ureas demonstrated potent plant growth regulation activity, particularly compounds with para-substituted aryl groups (e.g., methoxy or bromo substituents) .
  • Triazole-based compounds (e.g., N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas):
    These derivatives replace oxadiazole with a 1,2,4-triazole ring and exhibit dual herbicidal and growth-regulating effects . The carboxylic acid substituent in triazole derivatives enhances solubility but may reduce membrane permeability compared to the methyl-substituted oxadiazole in the target compound.

Mechanism and Selectivity

  • Tetrazole derivatives act via auxin- and cytokinin-like pathways , promoting cell elongation or division depending on substituents .
  • Triazole-carboxyacetyl ureas likely interfere with acetolactate synthase (ALS) , a common target for herbicides, due to structural similarity to sulfonylureas .
  • The target oxadiazole compound may exhibit a hybrid mechanism, leveraging the oxadiazole ring’s hydrogen-bonding capacity to interact with plant hormone receptors or enzymatic sites.

Biological Activity

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H21N3O2C_{13}H_{21}N_3O_2, with a molecular weight of 251.33 g/mol. The compound features a cyclopentanecarboxamide structure linked to a 5-methyl-1,3,4-oxadiazol-2-yl moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some oxadiazole derivatives have shown effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways.
  • Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds similar to oxadiazoles have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : Some studies suggest that oxadiazole derivatives can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Evidence indicates that these compounds may bind to DNA or RNA, affecting gene expression and cellular proliferation.

Antimicrobial Activity

A study conducted on similar oxadiazole derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating promising potential for therapeutic applications in treating infections.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of oxadiazole derivatives. In vitro assays showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with these compounds. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 15 µM was reported against human breast cancer cells (MCF-7), indicating significant anticancer potential. Further investigations are required to elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications on the oxadiazole ring or the cyclopentanecarboxamide moiety can enhance potency and selectivity towards specific biological targets. For example:

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial activity
Alkyl chain length variationAltered receptor binding affinity
Functional group substitutionEnhanced anti-inflammatory properties

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